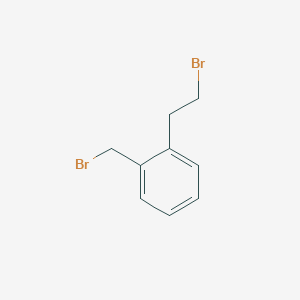
1-(2-Bromoethyl)-2-(bromomethyl)benzene
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-(bromomethyl)benzene, also known as 1,2-dibromo-4-(bromomethyl)benzene, is a chemical compound that is widely used in scientific research. It is a halogenated aromatic compound that contains two bromine atoms and a benzene ring. This compound is of great interest to researchers due to its unique properties and potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis : Habibi et al. (2014) and Habibi et al. (2015) explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene, revealing its utility in green and convergent paired Diels–Alder electro-synthetic reactions, producing high-yield, selective, and pure final products with minimal waste (Habibi, Pakravan, & Nematollahi, 2014) (Habibi, Pakravan, & Nematollahi, 2015).
Catalysis and Synthesis : Joshi et al. (2013) described the KHSO4-catalyzed synthesis of various brominated benzene derivatives, highlighting an economical and green conversion process (Joshi, Suresh, & Adimurthy, 2013).
Chemical Kinetics and Mechanisms : Chuchani and Martín (1990) studied the gas-phase elimination kinetics of (2-bromoethyl)benzene, providing insights into its reaction mechanisms and the influence of the phenyl group on these processes (Chuchani & Martín, 1990).
Fluorescence Properties : Zuo-qi (2015) synthesized and characterized the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, revealing its potential in luminescence applications (Zuo-qi, 2015).
Functionalization of Benzenes : Reus et al. (2012) developed methods for synthesizing various functionalized benzenes, starting from 1,2-bis(trimethylsilyl)benzene and involving reactions like Diels-Alder cycloaddition and C-H activation (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
X-Ray Structure Determinations : Jones, Kuś, and Dix (2012) and Kuś, Jones, Kusz, and Książek (2023) presented structural analyses of bromo- and/or bromomethyl-substituted benzenes, providing insights into their interactions and packing patterns (Jones, Kuś, & Dix, 2012) (Kuś, Jones, Kusz, & Książek, 2023).
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYHRXVCIWHPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355707 | |
| Record name | 1-(2-bromoethyl)-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2-(bromomethyl)benzene | |
CAS RN |
38256-56-3 | |
| Record name | 1-(2-bromoethyl)-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-BROMO-2-(2-BROMOETHYL)TOLUENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




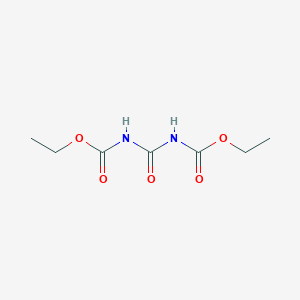
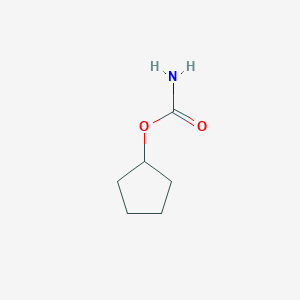
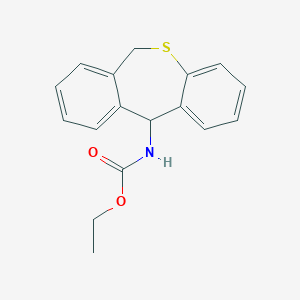
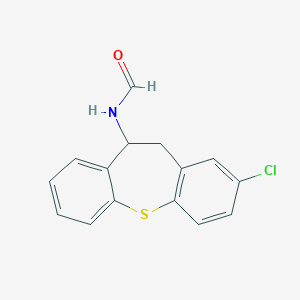

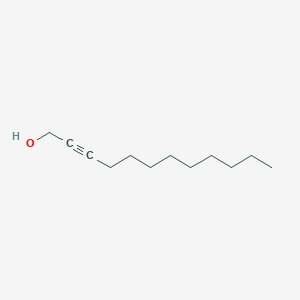



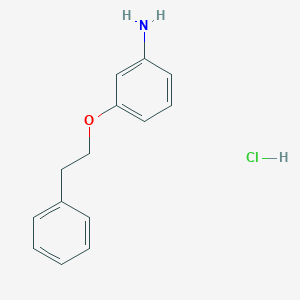


![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)